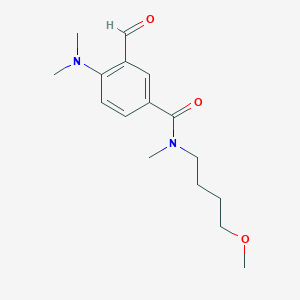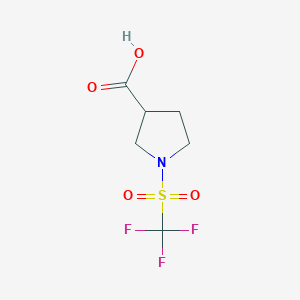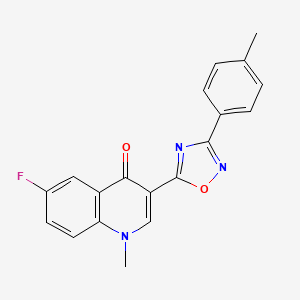![molecular formula C15H15N3O3S2 B2810414 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097912-45-1](/img/structure/B2810414.png)
3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound. It features a multifaceted structure containing several rings and functional groups, making it a versatile molecule in various chemical processes and research applications. This compound combines elements of thiophene, thiazole, pyrrolidine, and oxazolidinone, each of which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one involves several steps:
Formation of the Thiophen-2-yl Thiazole: : This typically involves the condensation of a thiophene derivative with a thiazole precursor.
Introduction of the Pyrrolidine Moiety: : This step often requires the nucleophilic substitution reaction of a suitable pyrrolidine derivative with the intermediate.
Oxazolidin-2-one Ring Formation: : This final step involves cyclization, often achieved through intramolecular condensation reactions under controlled conditions (temperature, solvents, and catalysts).
Industrial Production Methods: In industrial settings, this compound is produced via large-scale batch processes. These methods optimize yield and purity using advanced equipment and automated control systems. Key steps include:
Continuous Stirred-Tank Reactors (CSTRs): : For maintaining optimal reaction conditions.
Chromatographic Purification: : To ensure high purity.
Automated Monitoring Systems: : To control temperature, pH, and other reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: : It may be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, often requiring conditions like basic or acidic environments.
Common Reagents and Conditions Used
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Acidic or basic catalysts.
Major Products Formed from These Reactions
Oxidation: : Depending on the site of oxidation, the products can vary but often include ketones or carboxylic acids.
Reduction: : The primary products are typically alcohols or amines.
Substitution: : Substituted thiophene or thiazole derivatives.
Aplicaciones Científicas De Investigación
This compound's complex structure and reactivity make it valuable in various research fields:
Chemistry: : Used as a precursor in synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Employed in the design of bioactive molecules, possibly for enzyme inhibition or receptor modulation studies.
Medicine: : Explored for potential pharmaceutical properties, including antimicrobial and anti-inflammatory effects.
Industry: : Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The effects of 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one are driven by its ability to interact with various molecular targets:
Enzyme Inhibition: : The compound may inhibit specific enzymes, altering biochemical pathways.
Receptor Modulation: : It can interact with cellular receptors, affecting signal transduction pathways.
Molecular Pathways: : Involves various pathways depending on the target, such as inflammatory pathways in medicinal applications.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one stands out due to:
Structural Complexity: : The combination of thiophene, thiazole, pyrrolidine, and oxazolidinone moieties is unique.
Reactivity: : Its multiple reactive sites make it versatile in chemical synthesis.
List of Similar Compounds
Thiophen-2-yl Derivatives: : Known for their bioactive properties.
Thiazole Compounds: : Used in various pharmaceutical applications.
Pyrrolidine Derivatives: : Often explored for their psychoactive effects.
Oxazolidin-2-one Analogs: : Utilized in medicinal chemistry for their antibacterial properties.
That's the comprehensive lowdown on this fascinating compound. Shall we dive into another topic? No more questions!
Propiedades
IUPAC Name |
3-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c19-14(13-16-11(9-23-13)12-2-1-7-22-12)17-4-3-10(8-17)18-5-6-21-15(18)20/h1-2,7,9-10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQLEYSKXQZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2810332.png)

![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)




![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)


![2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B2810349.png)


